

6-Bromo-5-fluoroindoline-2,3-dione molecular structure and weight

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Compound of Interest

Compound Name: 6-Bromo-5-fluoroindoline-2,3-dione

Cat. No.: B1374329

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An In-Depth Technical Guide to **6-Bromo-5-fluoroindoline-2,3-dione**: Molecular Structure, Properties, and Synthetic Insights

Introduction

6-Bromo-5-fluoroindoline-2,3-dione, also commonly known as 6-bromo-5-fluoroisatin, is a halogenated heterocyclic compound built upon the versatile isatin scaffold. The strategic placement of both a bromine and a fluorine atom on the aromatic ring makes this molecule a subject of significant interest for researchers in medicinal chemistry and materials science. The isatin core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antiviral properties.

The introduction of halogen atoms, particularly fluorine, is a cornerstone strategy in modern drug design. Fluorine can drastically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.^[1] Bromine, on the other hand, provides steric bulk, can participate in halogen bonding interactions, and serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

This guide offers a detailed examination of the molecular structure, physicochemical properties, and synthetic considerations for **6-Bromo-5-fluoroindoline-2,3-dione**, providing a foundational resource for scientists leveraging this compound in their research.

Molecular Structure and Physicochemical Properties

The fundamental structure of **6-Bromo-5-fluoroindoline-2,3-dione** consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring containing two ketone groups at positions 2 and 3. The key feature is the substitution on the benzene ring, with a fluorine atom at position 5 and a bromine atom at position 6.

Caption: 2D Molecular Structure of **6-Bromo-5-fluoroindoline-2,3-dione**.

Quantitative Data Summary

The key physicochemical properties of **6-Bromo-5-fluoroindoline-2,3-dione** are summarized in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical characterization.

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 1374208-41-9 | [2] [3] [4] |
| Molecular Formula | C ₈ H ₃ BrFNO ₂ | [2] [3] [4] |
| Molecular Weight | 244.02 g/mol | [2] [4] [5] |
| Appearance | Solid | [2] |
| Density | 1.9 ± 0.1 g/cm ³ | [2] |
| pKa (Predicted) | 7.48 ± 0.20 | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO | [2] |
| SMILES | O=C1NC2=C(C=C(F)C(Br)=C2)C1=O | [3] [4] |

Synthetic Approach and Experimental Protocol

The synthesis of substituted isatins often involves the cyclization of aniline derivatives or related precursors. While specific, peer-reviewed synthesis routes for **6-Bromo-5-**

fluoroindoline-2,3-dione are not readily available in the provided search results, a plausible pathway can be inferred from the synthesis of structurally similar compounds, such as its precursor 6-Bromo-5-fluoroindolin-2-one.[6] The synthesis typically involves the formation of a nitrophenyl intermediate followed by reductive cyclization.

Below is a representative, multi-step protocol for a precursor, which provides critical insight into the chemistry required to construct the core scaffold.

Protocol: Synthesis of a Key Precursor, 6-Bromo-5-fluoroindolin-2-one[6]

This protocol demonstrates the construction of the halogenated indolinone ring system, which can be further oxidized to the desired dione product.

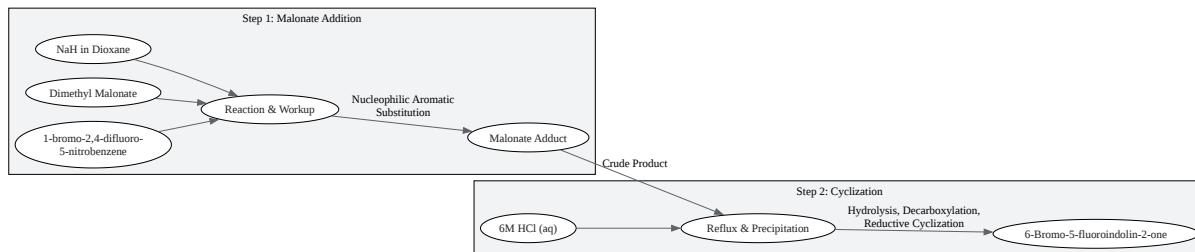
Step 1: Malonate Addition to a Nitroaromatic Ring

- Objective: To introduce a carbon-based substituent that will ultimately form the five-membered ring.
- Procedure:
 - Suspend sodium hydride (NaH, 60% in mineral oil) in anhydrous dioxane and cool the mixture to approximately 10-12°C. NaH serves as a strong base to deprotonate dimethyl malonate.
 - Slowly add a solution of 1-bromo-2,4-difluoro-5-nitrobenzene and dimethyl malonate in dioxane to the NaH suspension, maintaining the temperature below 15°C to control the exothermic reaction and gas evolution.
 - Allow the reaction to stir at room temperature overnight.
 - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
 - Extract the product into an organic solvent (e.g., tert-butyl methyl ether), wash the organic phase, and dry it over sodium sulfate.

- Evaporate the solvent to yield the crude dimethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)-malonate product.

Step 2: Hydrolysis, Decarboxylation, and Reductive Cyclization

- Objective: To hydrolyze the ester groups, remove one carboxyl group, and form the indolin-2-one ring.
- Procedure:
 - Heat the crude malonate product from Step 1 under reflux with 6 M aqueous hydrochloric acid (HCl) for several hours. The strong acidic conditions facilitate ester hydrolysis, decarboxylation, and the reduction of the nitro group (often with concomitant cyclization) to form the heterocyclic ring.
 - Cool the reaction mixture to induce precipitation of the product.
 - Filter the precipitate, wash with water and a non-polar solvent like n-pentane, and dry to obtain 6-bromo-5-fluoroindolin-2-one.

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